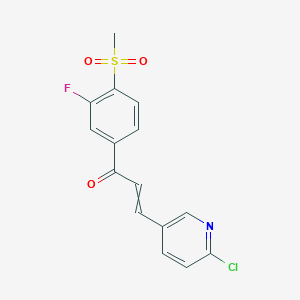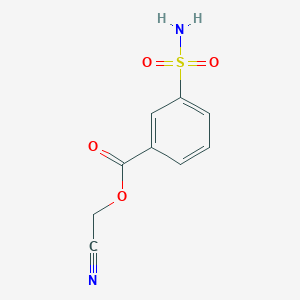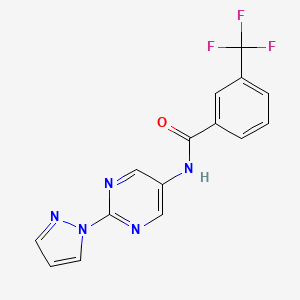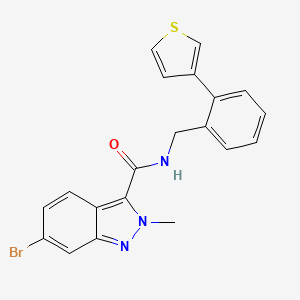
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and potential applications in various fields such as optoelectronics. Chalcones typically consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar chalcone derivatives, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of chalcone derivatives often involves the Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound. In the first paper, a novel chalcone derivative was synthesized using this method, which suggests that a similar approach could potentially be applied to synthesize the compound of interest . The reaction conditions and the specific reagents used in the synthesis would need to be tailored to the functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be studied using X-ray crystallography, as demonstrated in the first paper . Additionally, computational methods such as density functional theory (DFT) can be employed to predict the molecular geometry, vibrational modes, and other properties. These studies can provide valuable information about the stability and conformation of the molecule, as well as its electronic structure, which includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) gap.
Chemical Reactions Analysis
Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The local reactivity descriptors calculated in the first paper can help identify chemically reactive sites in the molecule, which could be useful in predicting the reactivity of the compound of interest . The presence of substituents such as chloro, fluoro, and methanesulfonyl groups can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives, such as their spectroscopic characteristics, nonlinear optical properties, and thermodynamic properties, can be investigated using both experimental and theoretical methods. The second paper provides an example of how computational studies can predict the electronic, optical, and nonlinear optical properties of a chalcone derivative . These properties are crucial for potential applications in optoelectronic devices. The high second and third harmonic generation values reported for the compound in the second paper indicate that the compound of interest may also exhibit significant nonlinear optical behavior .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Studies on the molecular structure and synthesis processes provide a foundation for understanding the unique characteristics and potential applications of similar compounds. For example, research on the synthesis and characterization of various analogs and derivatives highlights methods for creating compounds with specific properties, such as enhanced fluorescence or improved solubility. Compounds with sulfone groups and pyridine moieties have been synthesized and analyzed for their structural features, including the influence of different substituents on their molecular conformations and interactions. These insights are crucial for designing compounds with targeted applications in materials science and pharmaceuticals (Percino et al., 2016).
Photophysical Properties
The photophysical properties of compounds similar to "3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one" have been studied, revealing potential applications in optoelectronic devices. Research on dibranched chromophores, for instance, examines how variations in molecular structure affect their optical and electrooptic responses. These properties are essential for the development of materials used in light-emitting diodes, solar cells, and optical data storage (Facchetti et al., 2006).
Chemical Reactivity
Understanding the chemical reactivity of compounds containing pyridine and sulfone groups is vital for applications in synthetic chemistry and drug development. Studies on the addition reactions of methanesulfenyl fluoride to unsaturated substrates, for example, provide insights into the electrophilic properties of similar compounds. This research is relevant for designing synthetic pathways to create new molecules with potential therapeutic applications (Haufe et al., 1988).
Antimicrobial Activity
Research on the antimicrobial activity of pyridine analogs demonstrates the potential of such compounds in combating bacterial and fungal infections. Characterization and evaluation of new pyridine analogs for their inhibitory activity against various microbes suggest applications in developing new antimicrobials (Patel & Patel, 2012).
Eigenschaften
IUPAC Name |
3-(6-chloropyridin-3-yl)-1-(3-fluoro-4-methylsulfonylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3S/c1-22(20,21)14-6-4-11(8-12(14)17)13(19)5-2-10-3-7-15(16)18-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNSFWKTVBFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)C=CC2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)



![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)




![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)